molecular formula C7H4SSe2 B14419543 2H-1,3-Benzodiselenole-2-thione CAS No. 87143-01-9

2H-1,3-Benzodiselenole-2-thione

Cat. No.: B14419543
CAS No.: 87143-01-9
M. Wt: 278.1 g/mol
InChI Key: SNAOQBRZPGIUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Benzodiselenole-2-thione is an organoselenium compound characterized by a unique structure that includes selenium atoms within a heterocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodiselenole-2-thione typically involves the reaction of diselenides with carbon disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Benzodiselenole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

    Substitution: The selenium atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a range of selenium-containing heterocycles.

Scientific Research Applications

    Chemistry: The compound is used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.

    Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its possible anticancer properties.

    Industry: The compound’s unique properties are being explored for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2H-1,3-Benzodiselenole-2-thione exerts its effects is primarily related to its ability to interact with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to scavenge free radicals and protect cells from oxidative damage. This redox activity is central to its antioxidant properties and potential therapeutic effects.

Comparison with Similar Compounds

    2H-1,3-Benzodithiole-2-thione: This compound is structurally similar but contains sulfur atoms instead of selenium. It shares some chemical properties but differs in reactivity and biological activity.

    1,3-Benzothiazole-2-thione: Another related compound, which includes nitrogen and sulfur in its structure, offering different chemical and biological properties.

Uniqueness: 2H-1,3-Benzodiselenole-2-thione is unique due to the presence of selenium atoms, which impart distinct redox properties and potential biological activities not observed in its sulfur-containing analogs

Properties

CAS No.

87143-01-9

Molecular Formula

C7H4SSe2

Molecular Weight

278.1 g/mol

IUPAC Name

1,3-benzodiselenole-2-thione

InChI

InChI=1S/C7H4SSe2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

SNAOQBRZPGIUBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[Se]C(=S)[Se]2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.